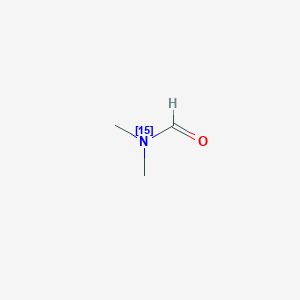

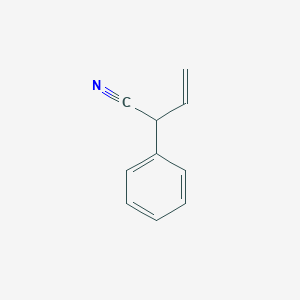

2-Phenylbut-3-enenitrile

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, click chemistry strategies, or cyclization processes. For example, a series of poly(2,6-dimethyl-4-phenyl-1,4-dihydropyridinyl)arenes were synthesized using a one-pot, acid-catalyzed cyclocondensation reaction of the appropriate poly(aldehydes) with 3-aminobut-2-enenitrile in acetic acid at reflux, showcasing a methodology that might be relevant for synthesizing 2-Phenylbut-3-enenitrile derivatives (Abdelhamid et al., 2015).

Molecular Structure Analysis

Molecular structure and spectroscopic properties of compounds related to 2-Phenylbut-3-enenitrile have been investigated using density functional theory (DFT). For instance, the molecular structure and spectroscopic properties of a similar compound were calculated using DFT with satisfactory correlation between calculated and experimental values, demonstrating the utility of computational methods in understanding the properties of such molecules (Espinoza-Hicks et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving nitrile compounds, such as 2-Phenylbut-3-enenitrile, include photoisomerization, where compounds exhibit changes in molecular structure upon exposure to light. Studies on related compounds have provided insights into mechanisms involving singlet states and the role of specific functional groups in facilitating these transformations (Chiacchio et al., 1988).

Physical Properties Analysis

The physical properties of similar compounds have been characterized by techniques such as NMR, IR, and mass spectrometry, providing valuable information on melting and boiling points, as well as structural confirmation through single crystal X-ray diffraction. These techniques have elucidated the crystalline structure and highlighted intramolecular interactions within the molecules (Patil et al., 2012).

Applications De Recherche Scientifique

Asymmetric Alkylation : Alkylation of an unsymmetric allylic anion derived from 2-Phenylbut-3-enenitrile showed exclusive occurrence at C-4, producing products predominantly with 4R-configuration. This stereoselectivity increased remarkably in certain solvent mixtures (Fang & Chang, 1989).

Photoisomerization Studies : E/Z photoisomerization of derivatives of 2-Phenylbut-3-enenitrile was investigated using UV and NMR spectroscopy. This study contributed to understanding the mechanism of reaction through direct irradiation (Chiacchio, Musumarra, & Purrello, 1988).

Reactions with Quinoline : The reaction of 2-methylquinoline with a derivative of 2-Phenylbut-3-enenitrile in the presence of water and KOH resulted in the formation of a compound with double functionalization. This reaction was stereoselective, producing compounds with distinct configurations (Belyaeva et al., 2017).

Zwitterionic Nature Studies : Experimental and theoretical methods were used to study the molecular structure of a derivative of 2-Phenylbut-3-enenitrile, highlighting its zwitterionic nature in both solid state and organic solvents (Jasiński et al., 2016).

Synthesis of Fused Heterocyclic Derivatives : 2-Phenylbut-3-enenitrile derivatives were used in synthesizing fused heterocyclic derivatives with potential anti-tumor activities. Some synthesized compounds showed high inhibitory effects on various cancer cell lines (Wardakhan, Ibrahim, & Zaki, 2011).

Fragrance Ingredient Safety Assessment : 2-Phenylbut-3-enenitrile derivatives were evaluated for safety as fragrance ingredients. The study focused on various toxicity endpoints, including genotoxicity, reproductive toxicity, and skin sensitization, concluding no significant safety concerns at current levels of use (Api et al., 2020).

Electro-Optical and Charge-Transport Properties : The structural, electro-optical, and charge-transport properties of a compound based on 2-Phenylbut-3-enenitrile were studied using quantum chemical methods, revealing its potential as an efficient hole-transport material (Irfan et al., 2015).

Rose Odorants : A study on bifunctional nitrile odorants, including derivatives of 2-Phenylbut-3-enenitrile, revealed unique olfactory properties and provided insights into structure–odor relationships (Hauser, Kraft, & Carreira, 2018).

Biotransformations : Biotransformations of 3-arylpent-4-enenitriles, a class including 2-Phenylbut-3-enenitrile, were studied, revealing an unusual beta-vinyl effect on biocatalytic efficiency and enantioselectivity. This provided an efficient synthesis route for highly enantiopure compounds (Gao, Wang, Zheng, & Wang, 2006).

Safety And Hazards

Propriétés

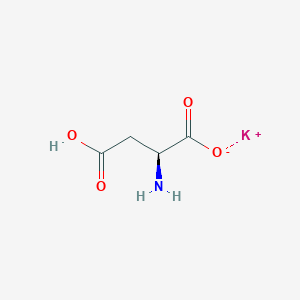

IUPAC Name |

2-phenylbut-3-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-2-9(8-11)10-6-4-3-5-7-10/h2-7,9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URFKATXMVVHHEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

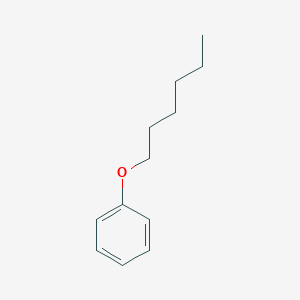

C=CC(C#N)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80563820 | |

| Record name | 2-Phenylbut-3-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenylbut-3-enenitrile | |

CAS RN |

1592-11-6 | |

| Record name | 2-Phenylbut-3-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-octoxy-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B74733.png)